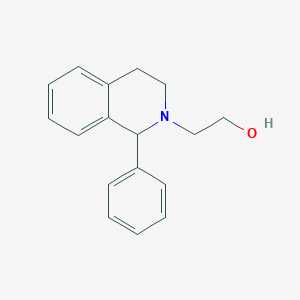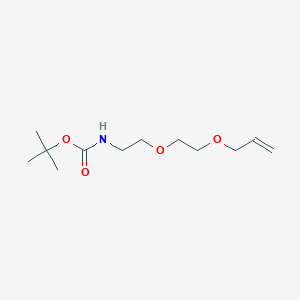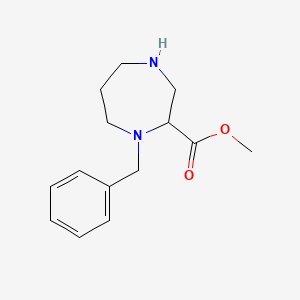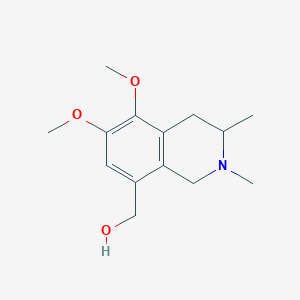
2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group attached to a dihydroisoquinoline moiety, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the corresponding ketone to the desired alcohol. The reaction is conducted under high pressure and temperature to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of 2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone.
Reduction: 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: A structurally related compound with methoxy groups on the isoquinoline ring.
2-(Diethylamino)-1-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: A derivative with a diethylamino group.
Uniqueness
2-(1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanol is unique due to its specific combination of a phenyl group, dihydroisoquinoline moiety, and ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
32973-53-8 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C17H19NO/c19-13-12-18-11-10-14-6-4-5-9-16(14)17(18)15-7-2-1-3-8-15/h1-9,17,19H,10-13H2 |
InChI Key |
AFOUAOIZHNGJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)




![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)



![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)




